molecular formula C21H27ClN2O4 B6002824 1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B6002824
M. Wt: 406.9 g/mol
InChI Key: PZPRVVHWBANSMQ-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzyl group

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c24-18(15-25-19-6-7-20-21(12-19)27-16-26-20)14-23-10-8-22(9-11-23)13-17-4-2-1-3-5-17;/h1-7,12,18,24H,8-11,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPRVVHWBANSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC4=C(C=C3)OCO4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Benzylation: The benzyl group is added through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The benzodioxole moiety may interact with specific binding sites, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(1,3-benzodioxol-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

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